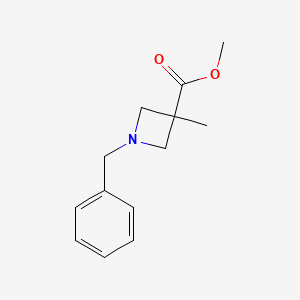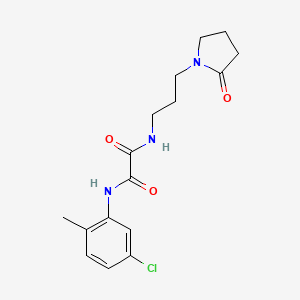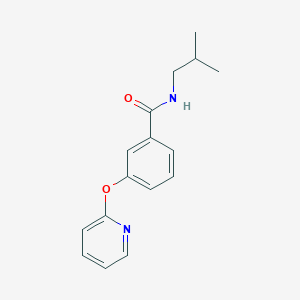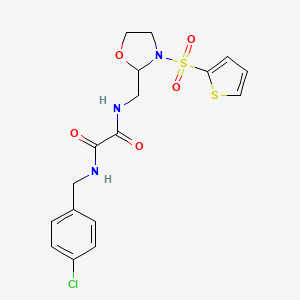![molecular formula C7H12O2 B2684106 4-Methoxy-1-oxaspiro[2.4]heptane CAS No. 2162928-60-9](/img/structure/B2684106.png)
4-Methoxy-1-oxaspiro[2.4]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-1-oxaspiro[2.4]heptane is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a cyclopropane ring and a tetrahydrofuran ring, with a methoxy group attached to the tetrahydrofuran ring. The molecular formula of this compound is C7H12O2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1-oxaspiro[2.4]heptane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of dibromoneopentyl glycol as a starting material. The process includes the following steps:
Cyclization Reaction: Dibromoneopentyl glycol is subjected to a cyclization reaction in the presence of zinc powder to form cyclopropyl dimethanol.
Ring-Opening Reaction: The cyclopropyl dimethanol undergoes a ring-opening reaction with thionyl chloride to form cyclopropyl dimethanol cyclicsulfite.
Nitrilo-Alcohol Formation: The cyclicsulfite is then reacted with cyanide to form a nitrilo-alcohol compound.
Hydrolysis and Ring-Closing: The nitrilo-alcohol compound is hydrolyzed under alkaline conditions, followed by a ring-closing reaction under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-1-oxaspiro[2.4]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Applications De Recherche Scientifique
4-Methoxy-1-oxaspiro[2.4]heptane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-Methoxy-1-oxaspiro[2.4]heptane involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their functions. The methoxy group can also participate in hydrogen bonding and other interactions, enhancing its binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Oxaspiro[2.4]heptane: Lacks the methoxy group, making it less reactive in certain chemical reactions.
5-Oxaspiro[2.4]heptane-6-one: Contains a ketone group, which alters its chemical properties and reactivity.
Spiro[cyclopropane-1,2’-steroids]: These compounds have a similar spirocyclic structure but are linked to steroidal frameworks, giving them different biological activities.
Uniqueness
4-Methoxy-1-oxaspiro[2.4]heptane is unique due to its methoxy group, which enhances its reactivity and potential applications in various fields. Its spirocyclic structure also provides a rigid framework that can interact with specific molecular targets, making it valuable in medicinal chemistry and material science.
Propriétés
IUPAC Name |
4-methoxy-1-oxaspiro[2.4]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-8-6-3-2-4-7(6)5-9-7/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSRQVOUWNCFMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC12CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8-methyl-2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-2H-pyrano[2,3-c]pyridin-5-yl)methyl propionate](/img/structure/B2684025.png)
![4-(piperidine-1-sulfonyl)-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2684026.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2684027.png)
![N-[4-(dimethylamino)phenyl]-2-(4-methoxyphenoxy)propanamide](/img/structure/B2684029.png)

![ethyl 2-[2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2684035.png)
![4-(N-benzyl-N-ethylsulfamoyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide](/img/structure/B2684037.png)

![N-(3-fluorophenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2684039.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2684040.png)
![1-Bromo-3-[(2-bromo-1-ethoxyethoxy)methyl]benzene](/img/structure/B2684041.png)


